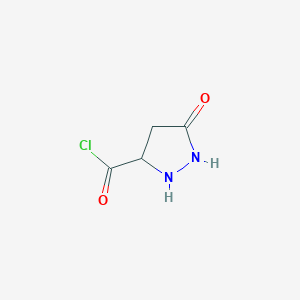

5-Oxopyrazolidine-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

64186-71-6 |

|---|---|

Molecular Formula |

C4H5ClN2O2 |

Molecular Weight |

148.55 g/mol |

IUPAC Name |

5-oxopyrazolidine-3-carbonyl chloride |

InChI |

InChI=1S/C4H5ClN2O2/c5-4(9)2-1-3(8)7-6-2/h2,6H,1H2,(H,7,8) |

InChI Key |

JSTIWBCGVZMZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1=O)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 5-Oxopyrazolidine-3-carbonyl chloride

[1]

Executive Summary

5-Oxopyrazolidine-3-carbonyl chloride (CAS: Not formally assigned to isolated bulk material; identified in metabolomics libraries) is a high-value heterocyclic intermediate and bioactive metabolite.[1] Recently identified in Trichoderma harzianum extracts, it exhibits significant antifungal activity against phytopathogens such as Fusarium oxysporum.

Structurally, it is a pyrazolidine analog of pyroglutamyl chloride. Its utility lies in its dual reactivity: the electrophilic acyl chloride moiety allows for rapid derivatization, while the pyrazolidinone core serves as a constrained scaffold for peptidomimetics and bicyclic

Chemical Identity & Physical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of a saturated 5-membered pyrazolidine ring containing a lactam (5-oxo) and an acyl chloride at the C3 position.[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: 148.55 g/mol

-

Key Functional Groups:

Predicted Physical Properties

Note: As an unstable intermediate, bulk physical properties are inferred from structural analogs (e.g., 5-oxopyrrolidine-3-carbonyl chloride).[1]

| Property | Value / Description | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; tends to solidify upon degradation.[1] |

| Color | Colorless to Pale Yellow | Yellowing indicates oxidation or hydrolysis. |

| Boiling Point | Decomposes >100°C | Do not distill at atmospheric pressure. |

| Solubility | DCM, THF, Acetonitrile, DMF | Reacts violently with water, alcohols, and amines. |

| pKa (Conjugate Acid) | ~2.5 (Pyrazolidine N1) | Estimated; relevant for salt formation. |

Stability Profile & Reactivity Mechanisms[1][8][9]

The stability of 5-Oxopyrazolidine-3-carbonyl chloride is governed by three primary degradation pathways: Hydrolysis, Self-Condensation (Dimerization), and Thermal Decarbonylation.[1]

Hydrolytic Instability

Like all acid chlorides, this compound reacts rapidly with ambient moisture to regenerate the parent carboxylic acid and hydrochloric acid (HCl). The presence of the pyrazolidine ring accelerates this process due to inductive effects from the adjacent nitrogens.

1Self-Condensation (The "N-Acylation" Risk)

A critical instability factor often overlooked is the nucleophilicity of the N1 nitrogen.[1] In its neutral form, the N1 amine of one molecule can attack the acyl chloride of another, leading to dimerization or polymerization.

-

Mitigation: The compound is most stable as the hydrochloride salt , where the N1 nitrogen is protonated (

), rendering it non-nucleophilic.

Reactivity & Decomposition Diagram

The following diagram maps the synthesis, reactivity, and decomposition pathways.[5][6]

Figure 1: Reaction network showing synthesis from the carboxylic acid, potential decomposition pathways (red/yellow), and utility in amide synthesis (green).[1]

Synthesis & Handling Protocols

Synthesis from Carboxylic Acid

Objective: Convert 5-oxopyrazolidine-3-carboxylic acid to the acid chloride.

Reagents:

-

Precursor: 5-oxopyrazolidine-3-carboxylic acid (CAS: 500011-88-1 for ethyl ester analog; acid requires hydrolysis).[1]

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride (( -

Catalyst: DMF (Catalytic amount).[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an Argon atmosphere.

-

Addition: Suspend the carboxylic acid in anhydrous DCM (Dichloromethane). Add

(1.5 equivalents) dropwise at 0°C.[1] -

Reaction: Add 1-2 drops of dry DMF. Allow to warm to room temperature, then reflux for 2 hours. Evolution of

and -

Isolation: Evaporate solvent and excess

under high vacuum. Do not perform aqueous workup. -

Result: The residue is the crude acid chloride (often a hydrochloride salt). Use immediately for the next step.

Handling & Storage Guidelines

Applications in Drug Discovery[1]

Antifungal Activity

Recent metabolomic studies have identified 5-oxopyrazolidine-3-carbonyl chloride as a bioactive metabolite in Trichoderma harzianum.[1] It demonstrates efficacy against Fusarium oxysporum, likely by acylating essential fungal enzymes or cell wall proteins.

Peptidomimetic Scaffolds

The rigid pyrazolidinone ring acts as a conformational restrictor. By reacting the acid chloride with amino acids, researchers can generate:

References

-

Metabolite Identification: Kaddouri, Y. et al. (2021).[7] "Development of next-generation formulation against Fusarium oxysporum and unraveling bioactive antifungal metabolites of biocontrol agents." Scientific Reports.

-

General Acid Chloride Synthesis: Leonard, M. S. (2013). "Reaction of Carboxylic Acids with Thionyl Chloride." Introductory Organic Reaction Mechanisms.

-

Pyrazolidine Chemistry: Ilhan, I. O. et al. (2012). "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides." Asian Journal of Chemistry.

-

Safety Data (Analog): TCI Chemicals. "Pyridine-2-carbonyl Chloride Hydrochloride SDS."

Sources

- 1. CAS 500011-88-1: Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-py… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 6. youtube.com [youtube.com]

- 7. Development of next-generation formulation against Fusarium oxysporum and unraveling bioactive antifungal metabolites of biocontrol agents - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of 5-Oxopyrazolidine-3-Carbonyl Chloride Scaffolds: A Technical Guide

Executive Summary

The 5-oxopyrazolidine-3-carbonyl chloride scaffold represents a highly versatile, conformationally constrained building block in modern medicinal chemistry. Characterized by its aza-

Structural Rationale and Mechanistic Logic

The architectural value of 5-oxopyrazolidine-3-carbonyl chloride lies in its dual functionality:

-

The Aza-

-Lactam Core: The 5-oxopyrazolidine ring serves as a bioisostere for classical -

The C3-Carbonyl Chloride: As an activated electrophile, the acid chloride facilitates rapid, late-stage diversification. It is the critical node for amide coupling, esterification, or intramolecular cyclization to form bicyclic pyrazolidinones.

Bicyclic Pyrazolidinones as Antibacterial Agents

The most prominent application of the 5-oxopyrazolidine scaffold is in the synthesis of bicyclic pyrazolidinones, such as LY173013 and LY186826[1]. These compounds are designed to target Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall cross-linking.

The antibacterial efficacy of these molecules is intrinsically linked to the acylating potential of the

Mechanism of PBP inhibition by bicyclic pyrazolidinones via acyl-enzyme complex formation.

Quantitative Data: Comparative Acylating Potential

To contextualize the reactivity of the scaffold once cyclized, the table below summarizes the relative hydroxide-ion base hydrolysis rates (a proxy for acylating potential) compared to classical antibiotics[2].

| Compound / Scaffold | Structural Class | Primary Target | Relative Acylating Reactivity |

| Ceftazidime | Classical | PBPs | 1.0 (Baseline) |

| Compound 1i | Bicyclic Pyrazolidinone | PBPs | ~13.0 |

| LY173013 | Aza- | PBPs | High |

Direct Antifungal Activity

Beyond acting as a synthetic intermediate, the 5-oxopyrazolidine-3-carbonyl chloride molecule itself possesses inherent biological activity. Recent agrochemical and medicinal studies have identified this compound as a bioactive secondary metabolite produced by biocontrol agents such as Bacillus subtilis and Trichoderma harzianum[3].

In these studies, 5-oxopyrazolidine-3-carbonyl chloride demonstrated potent antifungal efficacy against Fusarium oxysporum, a notorious pathogen responsible for vascular wilt[3]. The presence of the highly reactive acyl chloride suggests a mechanism of action involving the irreversible acylation of crucial fungal cell wall or membrane proteins, making it a compelling lead for novel antifungal therapeutics.

Experimental Methodologies: Handling and Derivatization

Working with 5-oxopyrazolidine-3-carbonyl chloride requires rigorous control of reaction conditions. The presence of secondary nitrogens within the pyrazolidinone ring makes the molecule susceptible to auto-polymerization or degradation if not properly managed.

Synthetic workflow for late-stage derivatization of 5-oxopyrazolidine-3-carbonyl chloride.

Step-by-Step Protocol: Synthesis of Bicyclic Pyrazolidinones

Step 1: N-Protection of the Precursor

-

Causality: Before generating the highly reactive acid chloride, the N1/N2 positions of 5-oxopyrazolidine-3-carboxylic acid must be protected (typically with Boc or Cbz groups). Failure to do so results in rapid intermolecular N-acylation, leading to intractable oligomeric mixtures[4].

Step 2: Generation of the Carbonyl Chloride Scaffold

-

Procedure: Suspend the N-protected 5-oxopyrazolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (0.05 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Causality: Why oxalyl chloride over thionyl chloride? Thionyl chloride requires refluxing conditions which can induce thermal degradation of the conformationally strained pyrazolidinone ring. Oxalyl chloride, activated by DMF via the Vilsmeier-Haack intermediate, operates efficiently at 0 °C, preserving the integrity of the aza-

-lactam core. -

Self-Validation System: Do not quench the bulk reaction. To verify completion, take a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS; the quantitative presence of the methyl ester derivative confirms successful acid chloride formation. Additionally, in-situ IR spectroscopy will show a distinct shift of the C=O stretch from ~1710 cm⁻¹ (acid) to ~1780 cm⁻¹ (acid chloride).

Step 3: Amide Coupling

-

Procedure: Concentrate the crude 5-oxopyrazolidine-3-carbonyl chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous THF at -20 °C. Add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Causality: DIPEA (Hunig's base) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields of the target amide while neutralizing the HCl byproduct that could otherwise cleave the N-protecting groups.

Step 4: Deprotection and Intramolecular Cyclization

-

Procedure: Following standard deprotection (e.g., TFA for Boc groups), the resulting intermediate is subjected to basic conditions (e.g., NaH in THF) to drive the intramolecular cyclization, yielding the final bicyclic pyrazolidinone architecture.

References

-

Jangir, M., Sharma, S., & Sharma, S. (2021). Development of next-generation formulation against Fusarium oxysporum and unraveling bioactive antifungal metabolites of biocontrol agents. Scientific Reports, 11(1), 22895. [Link]

-

Allen, N. E., Hobbs, J. N., Preston, D. A., Turner, J. R., & Wu, C. Y. (1990). Antibacterial properties of the bicyclic pyrazolidinones. The Journal of Antibiotics, 43(1), 92-99. [Link]

-

Indelicato, J. M., & Pasini, C. E. (1988). The acylating potential of gamma-lactam antibacterials: base hydrolysis of bicyclic pyrazolidinones. Journal of Medicinal Chemistry, 31(6), 1227-1230. [Link]

-

Ternansky, R. J., & Draheim, S. E. (1992). The chemistry of substituted pyrazolidinones; applications to the synthesis of bicyclic derivatives. Tetrahedron, 48(5), 777-796. [Link]

Sources

- 1. Antibacterial properties of the bicyclic pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The acylating potential of gamma-lactam antibacterials: base hydrolysis of bicyclic pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of next-generation formulation against Fusarium oxysporum and unraveling bioactive antifungal metabolites of biocontrol agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANTIBACTERIAL PROPERTIES OF THE BICYCLIC PYRAZOLIDINONES [jstage.jst.go.jp]

Literature review of pyrazolidinone derivatives in drug discovery

Title: Beyond β-Lactams: The Resurgence of Pyrazolidinone Derivatives in Modern Drug Discovery

Executive Summary

The relentless evolution of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional β-lactam antibiotics. In the search for novel scaffolding, pyrazolidinones—five-membered nitrogen-containing heterocyclic compounds characterized by a saturated pyrazole ring with a ketone group—have re-emerged as a formidable class of therapeutics[1]. Historically recognized for their analgesic and anti-inflammatory properties, the pyrazolidinone core has been revitalized as an "aza-β-lactam" surrogate[2]. By replacing the highly strained, hydrolysis-prone β-lactam ring with a bicyclic pyrazolidinone nucleus, researchers have engineered molecules capable of resisting enzymatic degradation while maintaining potent target engagement.

Mechanisms of Action: The Siderophore "Trojan Horse" Paradigm

The primary challenge in targeting multidrug-resistant (MDR) Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter baumannii, is penetrating their highly restrictive outer membrane. Recent breakthroughs have coupled the pyrazolidinone pharmacophore with siderophore mimetics (e.g., dihydroxyphthalimide) to exploit bacterial iron-uptake systems[3].

Compound YU253434 exemplifies this approach. In iron-depleted environments—mimicking host infection sites—the siderophore moiety chelates ferric iron and is actively transported across the outer membrane via specific receptors[3]. Once in the periplasmic space, the pyrazolidinone core irreversibly acylates the catalytic serine of Penicillin-Binding Protein 3 (PBP3). Because the pyrazolidinone lactam bond is structurally distinct from traditional penicillins and cephalosporins, it is poorly recognized and hydrolyzed by all four classes (A, B, C, D) of β-lactamases, effectively bypassing the bacteria's primary defense mechanism[3].

Siderophore-Mediated PBP Inhibition Pathway of Pyrazolidinones

Quantitative Target Engagement

To validate the mechanistic causality of PBP3 inhibition, Differential Scanning Fluorimetry (DSF) thermal shift assays and fluorescent labeling studies are employed. The stabilization of the PBP3 enzyme upon ligand binding provides a quantifiable metric of target engagement[3].

| Compound / State | Assay Type | Metric | Biological Significance |

| Unbound PBP3 (P. aeruginosa) | DSF Thermal Shift | T_m = 44.1 ± 0.14 °C | Baseline thermal stability of the target enzyme. |

| YU253434 (Pyrazolidinone) | DSF Thermal Shift | T_m = 51.0 ± 1.13 °C | ~7 °C stabilization confirms strong, stabilizing active-site binding. |

| Ceftazidime (β-lactam control) | DSF Thermal Shift | T_m = 56.5 ± 0.14 °C | High stabilization typical of classic β-lactam PBP3 inhibitors. |

| YU253434 | Bocillin Competition | IC50 = 2.5 μM | Potent concentration required to block fluorescent penicillin binding. |

Synthetic Methodologies: Constructing the Pyrazolidinone Core

The synthesis of highly functionalized, enantiomerically pure pyrazolidinones requires precise stereocontrol. Modern drug discovery relies on two primary pathways: direct condensation/lactamization for rapid library generation, and asymmetric [3+2] cycloadditions for complex stereocenters.

Alkaloid-Catalyzed [3+2] Cycloaddition

For bicyclic pyrazolidinones, reacting ketenes with azomethine imines (1,3-dipoles) provides excellent enantioselectivity. The reaction utilizes chiral cinchona alkaloid derivatives to form a stereoselective ammonium enolate intermediate, which then undergoes cycloaddition[4].

Alkaloid-Catalyzed [3+2] Cycloaddition Workflow

Self-Validating Protocol: Multistep Synthesis of an Acyl Pyrazolidinone

For scalable library generation, the condensation of substituted hydrazines with α,β-unsaturated carboxylic acids is a robust methodology[5]. The following protocol details the causality behind each physicochemical manipulation to ensure a self-validating workflow.

-

Step 1: Amine-Acid Base Neutralization

-

Action: In a ground-glass Erlenmeyer flask equipped with a stir bar, combine 20.0 mmol of an α,β-unsaturated carboxylic acid (e.g., crotonic acid) with 20.5 mmol of triethylamine (TEA).

-

Causality: TEA acts as a non-nucleophilic base, deprotonating the carboxylic acid. If omitted, the subsequently added hydrazine would undergo an acid-base reaction to form a stable, unreactive salt, quenching its nucleophilicity. TEA ensures the hydrazine remains free to initiate the Michael addition[5].

-

-

Step 2: Nucleophilic Conjugate Addition

-

Action: Inject 30.0 mmol of liquid methylhydrazine via syringe through a septum. Stir rapidly for 5 minutes at room temperature.

-

Causality: The more nucleophilic nitrogen of the methylhydrazine attacks the β-carbon of the unsaturated acid. The 50% molar excess of hydrazine compensates for evaporative losses and drives the bimolecular addition forward[5].

-

-

Step 3: Thermal Lactamization

-

Action: Heat the mixture vigorously (hot plate setting ~80-100 °C) for 30-40 minutes.

-

Causality: The initial Michael addition forms an intermediate that requires significant thermal energy to overcome the activation barrier for intramolecular amidation. Heating forces the secondary amine to attack the carboxylate, forming the five-membered pyrazolidinone ring[5].

-

-

Step 4: Vacuum-Driven Equilibrium Shift

-

Action: Attach a vacuum adapter to the flask and apply vacuum while maintaining heat.

-

Causality: Ring closure generates water as a byproduct. According to Le Chatelier's principle, continuous removal of water, unreacted TEA, and excess methylhydrazine under vacuum drives the equilibrium entirely toward the cyclic product. This self-validates the completion of the reaction, leaving behind the crude pyrazolidinone as an oil ready for chromatographic purification[5].

-

Emerging Frontiers: Beyond Antibacterials

While the aza-β-lactam application dominates, the pyrazolidinone scaffold is highly versatile. Recent investigations have explored its utility in oncology. For instance, chiral pyrazolidinones have been utilized to form ternary host-guest inclusion complexes with β-cyclodextrin and curcumin. This complexation significantly enhances the solubility and stability (stability constant = 138.8 M⁻¹) of curcumin, resulting in potent cytotoxic effects against A549 lung cancer cell lines[6]. Furthermore, visible-light photoredox catalysis is now being used to synthesize non-anomeric C-glycosyl pyrazolidinone derivatives, opening new avenues for stable glycomimetics in drug discovery[7].

References

-

Title: Recent advances in the synthesis of polysubstituted 3-pyrazolidinones Source: arkat-usa.org URL: [Link]

-

Title: Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. Source: acs.org URL: [Link]

-

Title: A γ-Lactam Siderophore Antibiotic Effective against Multidrug-Resistant Gram-Negative Bacilli Source: nih.gov URL: [Link]

-

Title: Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3 + 2]-Cycloadditions Source: dcu.ie URL: [Link]

-

Title: Research Module 55 - Multistep synthesis of an Acyl Pyrazolidinone Source: mnstate.edu URL: [Link]

-

Title: Investigation of the host–guest inclusion complex of chiral pyrazolidinone with ß-cyclodextrin through spectroscopic and topographic characterization Source: researchgate.net URL: [Link]

-

Title: Synthesis of non-anomeric C-glycosyl pyrazolidinone derivatives via visible-light photoredox catalysis Source: rsc.org URL: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A γ-Lactam Siderophore Antibiotic Effective against Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of non-anomeric C-glycosyl pyrazolidinone derivatives via visible-light photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Analysis & Synthetic Utility of 5-Oxopyrazolidine-3-carbonyl Chloride Pharmacophores

Executive Summary

The 5-oxopyrazolidine-3-carbonyl chloride scaffold represents a high-value synthetic node in the development of bioactive heterocycles, most notably acting as the electrophilic precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole/Rynaxypyr) and emerging COX-2 inhibitors in medicinal chemistry.[1]

Unlike simple pyrrolidinones, the pyrazolidine ring introduces a unique N-N bond dynamic, influencing ring puckering (envelope conformation) and electronic distribution.[2] This guide provides a rigorous structural analysis of the acid chloride intermediate, its conversion into active pharmacophores, and the critical handling protocols required to maintain stereochemical integrity during drug synthesis.[2]

Structural Integrity & Reactivity Profile[1]

The Core Scaffold: 5-Oxopyrazolidine

The pharmacological activity of this class hinges on the specific geometry of the 5-membered ring.[1] X-ray crystallographic data of related esters confirms the ring adopts an envelope conformation , typically with C4 displaced from the plane defined by N1-N2-C3-C5.[1]

-

Stereochemistry: The biological activity is often stereospecific. In 2,3-disubstituted pyrazolidinones, the substituents can adopt cis or trans configurations. The steric bulk at N2 (e.g., a 3-chloro-2-pyridyl group in Rynaxypyr) significantly restricts conformational freedom, locking the C3-carbonyl vector into a preferred orientation for receptor binding.[1]

-

Electronic Effects: The N1-N2 bond reduces the basicity of N1, making it a poor nucleophile but a good hydrogen bond donor (if unsubstituted).[2] The C5-carbonyl is a lactam, while the C3-carbonyl (in the chloride form) is a highly reactive acylating agent.

The Acid Chloride Node

Transforming the stable carboxylic acid into the carbonyl chloride (–COCl) activates the scaffold for coupling.[2]

Key Structural Shift upon Activation:

| Feature | Carboxylic Acid (–COOH) | Acid Chloride (–COCl) | Mechanistic Implication |

|---|

| IR

Pharmacophore Modeling & Interaction Pathways[1]

The 5-oxopyrazolidine-3-carboxamide (derived from the chloride) functions as a bis-amide motif .[1] In Ryanodine Receptor (RyR) activators, this motif bridges the hydrophobic aryl domains.[2]

Interaction Map (Graphviz)[2]

The following diagram illustrates the structural logic connecting the acid chloride precursor to the active receptor-binding pharmacophore.

Figure 1: Transformation pathway from synthetic precursor to receptor-active ligand, highlighting critical structural determinants.[1][2]

Experimental Protocols

Synthesis of 5-Oxopyrazolidine-3-carbonyl Chloride

Objective: Generate the reactive acid chloride from 1-(3-chloro-2-pyridinyl)-3-carboxy-5-oxopyrazolidine.

Safety: Work in a fume hood. SOCl₂ releases toxic HCl and SO₂ gases.

Protocol:

-

Suspension: Charge a dry 3-neck round-bottom flask with 1.0 eq of the carboxylic acid starting material and anhydrous Toluene (5-10 volumes).

-

Activation: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise at room temperature.

-

Catalysis: Add 0.05 eq of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction.

-

Reflux: Heat the mixture to 80°C for 2–3 hours. The suspension should clear as the acid chloride forms (it is typically more soluble in toluene than the acid).[2]

-

Monitoring: Monitor by quenching a small aliquot with methanol and checking for the methyl ester by TLC or HPLC. Do not inject the acid chloride directly into HPLC containing water/alcohols.

-

Isolation: Evaporate volatiles under reduced pressure (vacuum) to remove excess SOCl₂ and toluene.[2] The residue is the crude acid chloride, typically a viscous oil or low-melting solid. Use immediately for the coupling step.

Coupling to Generate the Pharmacophore

Objective: React the acid chloride with an aniline derivative (e.g., anthranilic acid derivative) to form the diamide.[2]

-

Dissolution: Dissolve the crude acid chloride in anhydrous Acetonitrile or THF .

-

Base Scavenger: Add 1.1 eq of Pyridine or Triethylamine (TEA) to scavenge the HCl byproduct.[2]

-

Addition: Add the amine nucleophile (1.0 eq) slowly at 0–5°C to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 1–2 hours.

-

Workup: Quench with water. The product often precipitates (if hydrophobic) or can be extracted with Ethyl Acetate.[2] Wash with dilute HCl (to remove pyridine) and NaHCO₃ (to remove unreacted acid).[2]

Analytical Validation

To ensure the integrity of the pharmacophore, the following analytical signatures must be verified:

| Technique | Parameter | Expected Observation |

| FT-IR | Carbonyl Stretch | Acid Chloride: ~1790 cm⁻¹ Final Amide: ~1660–1690 cm⁻¹ (Amide I) |

| ¹H NMR | Ring Protons (C4-H) | Diastereotopic protons at C4 appear as complex multiplets (approx 2.8–3.2 ppm).[1] Coupling constants ( |

| LC-MS | Mass Shift | M+1 peak corresponds to the Amide (Acid mass + Amine mass - H₂O).[1] |

References

-

Lahm, G. P., et al. (2007).[2][3] "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[3] Bioorganic & Medicinal Chemistry Letters. Link[2]

-

Xiong, L., et al. (2009).[2] "Synthesis and crystal structure of ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate." Acta Crystallographica Section E. Link

-

Abdel-Halim, M., et al. (2025).[2] "Exploring pyrazolidinone scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors." RSC Medicinal Chemistry.[1][4] Link

-

PubChem Compound Summary. "Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate."[1] National Center for Biotechnology Information.[1] Link[2]

Sources

- 1. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lmaleidykla.lt [lmaleidykla.lt]

- 3. Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring pyrazolidinone and pyrazolidinedione scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors with anti-amyloid β, anti-tau, antioxidant, and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile & Process Safety of 5-Oxopyrazolidine-3-carbonyl Chloride

Topic: Thermodynamic Characterization & Process Safety of 5-Oxopyrazolidine-3-carbonyl Chloride Content Type: Technical Whitepaper / Process Safety Guide Audience: Process Chemists, thermodynamicists, and scale-up engineers in pharmaceutical development.[1][2]

Executive Summary

The 5-oxopyrazolidine-3-carbonyl chloride intermediate represents a class of high-energy, moisture-sensitive acyl chlorides utilized in the synthesis of next-generation

This guide defines the theoretical thermodynamic boundaries, synthesis heat profiles, and critical thermal decomposition pathways of this intermediate. It provides a standardized protocol for characterizing its safety profile during scale-up, moving beyond simple literature values to actionable process engineering data.[1][2]

Molecular Architecture & Theoretical Stability

Structural Energetics

The molecule comprises a 5-membered pyrazolidine ring with two distinct carbonyl functionalities:[1][2]

-

C3-Acyl Chloride: The reactive handle for coupling.[1]

-

C5-Lactam (Oxo): A rigidifying amide bond within the ring.[1][2]

Thermodynamic Stress Points:

-

N-N Bond Repulsion: Unlike pyrrolidine analogs (e.g., pyroglutamic acid chloride), the pyrazolidine ring contains an N-N single bond. The lone pair repulsion between adjacent nitrogen atoms increases the Heat of Formation (

) , making the ring inherently more energetic and susceptible to ring-opening decomposition under thermal stress. -

Acyl Chloride Electrophilicity: The electron-withdrawing nature of the adjacent nitrogen (N2) enhances the electrophilicity of the carbonyl carbon, increasing its sensitivity to nucleophilic attack (hydrolysis) and polymerization.[2]

Computational Profile (DFT Estimates)

In the absence of empirical calorimetric data for specific derivatives, Density Functional Theory (B3LYP/6-31G*) predicts the following behavior for this class of heterocycles:

-

Bond Dissociation Energy (C-Cl): ~75-80 kcal/mol (Lower than alkyl acid chlorides due to inductive effects).[1][2]

-

Hydrolysis Enthalpy: Highly Exothermic (

kJ/mol), driven by the formation of HCl and the restoration of the carboxylic acid hydrogen bond network.

Synthetic Thermodynamics (The "Make")

The formation of 5-oxopyrazolidine-3-carbonyl chloride from its parent acid is a Class 3 Exothermic Process .[1][2] Control of heat accumulation is critical to prevent thermal runaway.[1]

Chlorination Reagents & Enthalpy

Common routes utilize Thionyl Chloride (

| Parameter | Thionyl Chloride Route | Oxalyl Chloride Route |

| By-products | ||

| -45 to -65 kJ/mol | -30 to -50 kJ/mol | |

| Gas Evolution | High (Scrubber required) | Very High (Asphyxiation risk) |

| Thermal Risk | Moderate (Endothermic off-gassing competes with exothermic chlorination) | Low (Gas evolution provides evaporative cooling, but CO is toxic) |

Reaction Pathway Diagram

The following diagram illustrates the energy landscape of the chlorination process, highlighting the activation barrier and the metastable nature of the acid chloride product.

Caption: Energy profile showing the exothermic formation of the intermediate and its potential degradation pathway.

Thermal Decomposition & Hazards (The "Break")

The thermodynamic profile is incomplete without defining the "Cliff of Stability." For 5-oxopyrazolidine derivatives, thermal instability is governed by two mechanisms.

Decomposition Mechanisms

-

Decarboxylation: At elevated temperatures (

C), the acyl chloride moiety can eliminate -

Curtius-Type Rearrangement: If azides are present or under specific pyrolytic conditions, the acyl chloride can rearrange to an isocyanate.[1]

-

Self-Polymerization: The nucleophilic N1 nitrogen (if unprotected) can attack the electrophilic C3-acyl chloride of another molecule, leading to oligomerization.[1][2]

Critical Safety Parameters

-

Onset Temperature (

): Typically 55°C - 70°C for this class.[1][2] -

SADT (Self-Accelerating Decomposition Temperature): Estimated at 45°C for bulk storage (25kg drum).[1][2]

-

Time to Maximum Rate (TMRad): < 8 hours at adiabatic conditions if held above 60°C.

Experimental Characterization Protocols

To validate the thermodynamic profile for a specific batch or derivative, the following self-validating workflow must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample: 2-5 mg of isolated acid chloride (under

). -

Crucible: Gold-plated high-pressure crucible (to contain HCl gas).

-

Ramp: 5°C/min from 0°C to 300°C.

-

Acceptance Criteria: No exotherms detected below reaction temperature + 50°C safety margin.

Protocol B: Reaction Calorimetry (RC1)

Objective: Measure Heat of Reaction (

-

Setup: 1L reactor, isothermal mode at 0°C.

-

Dosing: Add

over 2 hours. -

Calibration: Perform electrical calibration before and after reaction.

-

Calculation:

. If

Process Safety Workflow Diagram

Caption: Decision tree for evaluating the thermal safety of the intermediate before scale-up.

Handling & Stabilization Strategy

Solvation Effects

Thermodynamic stability is heavily influenced by solvent choice.[1]

-

Preferred: Dichloromethane (DCM) or Acetonitrile (MeCN).[2] These non-nucleophilic solvents stabilize the acyl chloride dipole.

-

Avoid: Ethers (THF). The Lewis acidic acyl chloride can cleave cyclic ethers at high temperatures, initiating runaway polymerization.

Quenching Protocol

Never store the isolated intermediate for

-

Convert to a stable ester (e.g., methyl ester) for analysis.

-

Store as a solution in DCM at -20°C.

-

Emergency Quench: Anhydrous Methanol (controlled addition). Warning: Highly Exothermic.[1]

References

-

Process Safety of Heterocyclic Acyl Chlorides Source: American Chemical Society (ACS) Chemical Health & Safety URL:[2][Link] Context: General handling of thermally labile acid chlorides.[1]

-

Synthesis of Diazabicyclooctane Intermediates (Avibactam Precursors) Source: Google Patents (WO2015136473A1) URL:[2] Context: Detailed synthesis conditions for 5-oxo-pyrazolidine derivatives.

-

Thermal Decomposition of Pyrazole-3-Carboxylic Acid Chlorides Source: Asian Journal of Chemistry URL:[Link] Context: Decomposition pathways of pyrazole/pyrazolidine acid chlorides.[1]

-

Reaction Calorimetry in Pharmaceutical Development Source: Mettler Toledo Applications URL:[Link] Context: Standard protocols for RC1/DSC data generation.[1]

Sources

- 1. (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. US20160002234A1 - A process for preparation of (2S, 5R)-7-oxo-6-sulphooxy-2-[((3R)-pyrrolidine-3-carbonyl)-hydrazino carbonyl]-1,6-diaza-bicyclo[3.2.1]octane - Google Patents [patents.google.com]

Reactivity Trends of Pyrazolidine-Based Acid Chlorides: A Technical Guide

Executive Summary

This guide provides an in-depth analysis of pyrazolidine-based acid chlorides, a class of heterocyclic intermediates pivotal in the synthesis of peptidomimetics and bicyclic

Part 1: Structural & Electronic Fundamentals

The Aza-Proline Scaffold

Pyrazolidine-3-carboxylic acid derivatives function as aza-proline surrogates. Structurally, the insertion of a second nitrogen atom into the pyrrolidine ring (at the 1-position) introduces significant electronic perturbations compared to proline.

-

Inductive Activation: The electronegative

atom exerts an inductive electron-withdrawing effect (-I) on the -

Conformational Bias: The repulsion between lone pairs on adjacent nitrogen atoms (the gauche effect) forces the ring into a twisted conformation. This distinct puckering alters the vector of nucleophilic attack on the carbonyl carbon.

Stereoelectronic Effects

The reactivity of pyrazolidine-3-carbonyl chlorides is governed by the interaction between the ring nitrogen lone pairs and the exocyclic carbonyl system.

-

-Effect (Nucleophilicity vs. Electrophilicity): While the

-

N-Protection Necessity: To isolate the acid chloride, the

position must be derivatized with an electron-withdrawing group (EWG) such as Cbz, Boc, or an acyl group. This prevents intermolecular self-acylation (polymerization) and modulates the reactivity of the

Figure 1.1: Stereoelectronic interactions governing the reactivity of N-protected pyrazolidine-3-carbonyl chlorides.

Part 2: Synthesis & Experimental Protocols

Synthesis Strategy: Aromatic vs. Saturated

Researchers must distinguish between the robust aromatic pyrazole acid chlorides and the sensitive saturated pyrazolidine acid chlorides.

| Feature | Pyrazole-3-carbonyl Chloride | Pyrazolidine-3-carbonyl Chloride |

| Hybridization | ||

| Stability | High (Stable solid) | Low (Prone to hydrolysis/self-reaction) |

| Synthesis Route | Furan-2,3-dione rearrangement | Cycloaddition or Hydrazine condensation |

| Primary Use | Heterocyclic building blocks | Peptidomimetics, |

Protocol: Synthesis of N-Protected Pyrazolidine-3-carbonyl Chloride

This protocol describes the generation of the acid chloride from the corresponding carboxylic acid, using mild conditions to preserve stereochemistry.

Reagents:

-

Substrate: 1-(Benzyloxycarbonyl)pyrazolidine-3-carboxylic acid (N-Cbz protected).

-

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) or Oxalyl Chloride.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of N-Cbz-pyrazolidine-3-carboxylic acid in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

-

Activation: Cool the solution to 0°C. Add 1.1 equiv of Ghosez's Reagent dropwise. Note: Ghosez's reagent is preferred over thionyl chloride for acid-sensitive substrates as it generates neutral byproducts.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 30 minutes. Monitor conversion by withdrawing an aliquot, quenching with methanol, and analyzing the methyl ester via TLC/LC-MS.

-

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) at <30°C to avoid thermal decomposition.

-

Validation: The crude acid chloride is typically used immediately (in situ) for the next coupling step.

-

Self-Validation Check: IR spectroscopy should show a shift in the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1790-1800 cm⁻¹ (acid chloride).

-

Protocol: Synthesis of Bicyclic Pyrazolidinones (Lilly-Type)

Acid chlorides are key intermediates in closing the second ring to form bicyclic structures (e.g., 1,5-diazabicyclo[3.3.0]octanes).

Figure 2.1: Synthetic workflow for bicyclic pyrazolidinones via acylation intermediates.

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution Trends

The reactivity of pyrazolidine-3-carbonyl chlorides with nucleophiles follows a distinct order, influenced by the

Table 1: Comparative Reactivity with Nucleophiles

| Nucleophile | Product | Rate vs. Proline-COCl | Mechanistic Insight |

| Primary Amines ( | Amides | Faster | Inductive withdrawal by |

| Alcohols ( | Esters | Comparable | Steric hindrance from the ring puckering can slightly retard bulky alcohols. |

| Hydrazines ( | Hydrazides | Very Fast | Alpha-effect of the nucleophile complements the electrophile's activation. |

| Intramolecular N | Bicyclic Lactam | Dependent | Requires base (NaH/LiHMDS) to deprotonate the amide nitrogen for cyclization. |

Application in Drug Discovery

The pyrazolidine acid chloride motif is a gateway to two major therapeutic classes:

-

-Lactam Mimics (Antibacterials):

Bicyclic pyrazolidinones (e.g., LY173013) possess a "reactive lactam" akin to the

-

Peptidomimetics (Conformational Constraint): Incorporating the pyrazolidine scaffold into a peptide backbone restricts rotation around the

and

References

-

Synthesis of Novel 3D-Rich α-Amino Acid-Derived 3-Pyrazolidinones. Source: R Discovery / ResearchGate URL:[Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Source: Asian Journal of Chemistry URL:[Link]

-

Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. Source: PubMed Central (PMC) URL:[Link]

-

Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Source: PubMed URL:[Link]

-

Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions. Source: Chemistry - A European Journal URL:[Link]

Strategic Utilization of 5-Oxopyrazolidine-3-carbonyl chloride in Constrained Peptidomimetics

Topic: Role of 5-Oxopyrazolidine-3-carbonyl chloride in Peptidomimetic Synthesis Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the transition from flexible peptide leads to bioavailable small molecules relies heavily on conformational restriction. 5-Oxopyrazolidine-3-carbonyl chloride represents a critical class of activated "turn-inducing" scaffolds. Functioning as a cyclic aza-amino acid analogue, this building block allows researchers to lock peptide backbones into specific secondary structures—most notably

This guide details the mechanistic role, synthesis, and ligation protocols for utilizing this scaffold. It is designed for medicinal chemists seeking to replace labile dipeptide segments (e.g., Pro-Gly or Pro-Ala) with a rigid, metabolically stable heterocyclic core.

The Scaffold: Structural & Mechanistic Logic

The 5-oxopyrazolidine-3-carboxylic acid core acts as a bicyclic lactam mimic or a homo-aza-proline analogue. Its value lies in its ability to restrict the dihedral angles (

Conformational Constraint

Unlike a flexible linear peptide, the pyrazolidine ring forces the N-N bond and the adjacent carbonyls into a specific geometry.

-

-Turn Induction: When incorporated into a chain, the scaffold mimics the

-

Aza-Peptide Effect: The presence of the hydrazine linkage (N-N) alters the hydrogen bonding capability and reduces the basicity of the nitrogen, making the adjacent peptide bond resistant to enzymatic hydrolysis.

The "Warhead": Carbonyl Chloride

While the carboxylic acid form is stable, the carbonyl chloride (acid chloride) derivative is the reactive species required for efficient ligation, particularly when coupling to:

-

Sterically hindered amines (e.g.,

-methylated amino acids). -

Weak nucleophiles (e.g., anilines or sulfonamides).

-

Solid-phase resins where high reactivity is needed to drive completion.

Synthesis of the Activated Building Block

The synthesis of 5-oxopyrazolidine-3-carbonyl chloride is typically a two-stage process: construction of the heterocyclic core followed by activation.

Core Synthesis (The Michael-Cyclization Route)

The most robust route involves the reaction of a hydrazine derivative with a dicarboxylic acid precursor (like dimethyl maleate or itaconic acid).

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway for generating the activated pyrazolidinone scaffold.

Activation Protocol (Acid Acid Chloride)

Note: This protocol assumes the use of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid as the starting material, a common variant to prevent N1 side reactions.

Reagents:

-

Starting Material: 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid (1.0 eq)

-

Thionyl Chloride (

): 3.0 eq -

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

-

Catalyst: DMF (1-2 drops)

Step-by-Step Methodology:

-

Suspension: Suspend the carboxylic acid (e.g., 10 mmol) in anhydrous toluene (50 mL) under an inert atmosphere (

or Ar). -

Addition: Add thionyl chloride (30 mmol) dropwise at room temperature. If the reaction is sluggish, add 1-2 drops of dry DMF to catalyze the formation of the Vilsmeier intermediate.

-

Reflux: Heat the mixture to reflux (

C) for 2–3 hours. The suspension should clarify as the acid chloride forms. -

Monitoring: Monitor by quenching a small aliquot with methanol and checking for the methyl ester via TLC or LC-MS.

-

Isolation: Evaporate the solvent and excess

under reduced pressure. Co-evaporate with fresh toluene ( -

Storage: The resulting yellow/orange oil or solid is moisture-sensitive. Use immediately or store under Argon at -20°C.

Ligation Strategies in Peptidomimetics[1]

Once generated, the 5-oxopyrazolidine-3-carbonyl chloride is a potent electrophile. It is used to introduce the scaffold into a peptide chain.[1]

Solution-Phase Coupling

This method is preferred when building short peptidomimetic blocks.

| Parameter | Condition | Rationale |

| Solvent | DCM or THF (Anhydrous) | Avoids hydrolysis of the acid chloride. |

| Base | DIPEA or TEA (2.0 - 3.0 eq) | Neutralizes HCl generated; maintains amine nucleophilicity. |

| Temperature | Controls exotherm to prevent racemization at C3. | |

| Time | 1 - 4 Hours | Acid chlorides react rapidly compared to active esters. |

Protocol:

-

Dissolve the amino acid ester or amine partner (1.0 eq) and DIPEA (2.5 eq) in dry DCM at

C. -

Add a solution of 5-oxopyrazolidine-3-carbonyl chloride (1.1 eq) in DCM dropwise.

-

Stir at

C for 30 mins, then warm to room temperature. -

Quench with 5%

and extract.

Solid-Phase Peptide Synthesis (SPPS)

Acid chlorides are generally too reactive for standard SPPS storage but can be generated in situ or used immediately.

-

Strategy: "Capping" the N-terminus of a resin-bound peptide.

-

Procedure: Swell resin in DCM. Add Acid Chloride (3-5 eq) and DIPEA (5-10 eq). Shake for 30-60 mins. This is highly effective for difficult couplings where HATU/PyBOP fail.

Structural Impact & Validation

The primary goal of using this scaffold is to induce a specific shape.

The -Turn Mimicry

The pyrazolidinone ring mimics the

-

Natural Turn: Stabilized by a hydrogen bond between residue

(CO) and -

Mimetic: The pyrazolidinone carbonyl (C5) and the N1-substituent orient the chain to favor this H-bond.

Conformational Logic (DOT Visualization):

Figure 2: Logical flow of conformational restriction induced by the scaffold.

Analytical Validation

Researchers must validate the turn structure using NMR or X-ray crystallography.

| Method | Observation | Interpretation |

| Temperature coefficient of NH | Low | |

| NOESY | Strong NOE between the scaffold and adjacent residues confirms close proximity (turn geometry). | |

| X-Ray | Dihedral Angles | Direct measurement of |

References

-

Synthesis of Pyrazolidinone Scaffolds

-

Peptidomimetic Applications & Turn Induction

- Title: Synthesis of Novel 3D-Rich -Amino Acid-Derived 3-Pyrazolidinones.

- Source: Acta Chimica Slovenica.

-

URL:[Link]

-

Antifungal/Bioactive Properties of the Chloride

-

General Acid Chloride Activation Protocols

Sources

- 1. academia.edu [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Development of next-generation formulation against Fusarium oxysporum and unraveling bioactive antifungal metabolites of biocontrol agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. japer.in [japer.in]

Engineering Nitrogen Heterocycles: A Technical Guide to Acid Chloride-Driven Acylation-Cyclodehydration Paradigms

Executive Summary

Nitrogen-containing heterocycles are the cornerstone of modern pharmacology, comprising over 60% of unique small-molecule drugs approved by the FDA[1]. Their ability to act as bioisosteres, modulate physicochemical properties, and engage in directional hydrogen bonding with biological targets makes them indispensable in drug discovery[2]. Among the myriad of synthetic strategies available to medicinal chemists, the utilization of acid chloride (acyl chloride) precursors stands out. Acid chlorides offer robust electrophilicity, enabling rapid N-acylation followed by acid-catalyzed cyclodehydration.

This technical guide details the mechanistic causality, experimental workflows, and quantitative benchmarks for synthesizing privileged N-heterocycles—specifically isoquinolines and oxazoles—via acid chloride intermediates.

Mechanistic Foundations: The Acylation-Cyclodehydration Axis

Acid chlorides are highly reactive electrophiles due to the strong inductive electron withdrawal by the chlorine atom, coupled with its excellent leaving group ability. The synthesis of N-heterocycles from these precursors typically proceeds via a two-stage cascade:

-

N-Acylation: A primary or secondary amine (or imine/hydrazine) attacks the acyl carbon. A non-nucleophilic base (e.g., triethylamine or Hünig's base) is strictly required to scavenge the generated HCl. Without a base, the HCl would competitively protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Cyclodehydration: The resulting amide is thermodynamically stable and requires electrophilic activation. Reagents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) are employed to O-phosphorylate or O-sulfonylate the amide carbonyl. This converts the carbonyl oxygen into a superior leaving group, triggering an intramolecular cyclization by a neighboring nucleophile (e.g., an electron-rich arene or an enol).

Fig 1: General logic of acid chloride-mediated N-heterocycle synthesis.

Key Synthetic Pathways

Isoquinoline Scaffolds via the Bischler-Napieralski Reaction

The is a premier method for constructing 3,4-dihydroisoquinolines[3]. The reaction begins with the acylation of a β-phenethylamine using an acid chloride. The resulting amide is treated with a Lewis/Brønsted acid dehydrating agent under refluxing conditions.

Causality of Reagent Choice: POCl₃ is preferred over simple mineral acids because it forms a highly reactive dichlorophosphoryl imidate intermediate. This intermediate undergoes a Vilsmeier-Haack-type activation, generating a highly electrophilic nitrilium ion (or a tight ion pair) that is readily attacked by the tethered arene via electrophilic aromatic substitution (S_EAr).

Fig 2: Step-by-step mechanistic workflow of the Bischler-Napieralski cyclization.

Oxazole Scaffolds via the Robinson-Gabriel Synthesis

The is utilized to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles[4]. An α-amino ketone is reacted with an acid chloride to form an α-acylamino ketone. Subsequent cyclodehydration yields the oxazole ring[5].

Causality of Reagent Choice: The cyclodehydration requires strong dehydrating conditions (e.g., concentrated H₂SO₄, POCl₃, or polyphosphoric acid). The acid protonates the ketone carbonyl, increasing its electrophilicity, while the amide oxygen acts as an internal nucleophile. The resulting 5-hydroxy-4,5-dihydrooxazole rapidly dehydrates to gain the thermodynamic stability of the aromatic oxazole system.

Experimental Workflows: Self-Validating Protocol

The following is a generalized, self-validating protocol for the two-step one-pot synthesis of a substituted oxazole via the Robinson-Gabriel pathway using microwave irradiation, optimized for atom economy and rapid throughput[6].

Step 1: N-Acylation

-

Preparation: In an oven-dried, argon-purged microwave vial, dissolve the α-amino ketone hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the acid chloride into a carboxylic acid, which would drastically reduce the yield.

-

-

Base Addition: Add anhydrous triethylamine (TEA) (2.5 equiv) dropwise at 0 °C.

-

Causality: 1.0 equiv neutralizes the hydrochloride salt of the amine; 1.0 equiv acts as the acid scavenger for the subsequent acylation; 0.5 equiv is an operational excess to ensure complete basicity.

-

-

Acylation: Add the acid chloride (1.1 equiv) dropwise. Stir at room temperature for 30 minutes.

-

Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active higher-R_f spot confirms amide formation.

Step 2: Cyclodehydration

-

Solvent Exchange: Evaporate the DCM under a stream of nitrogen. Resuspend the crude amide in anhydrous toluene.

-

Causality: Toluene allows for higher microwave heating temperatures without over-pressurizing the vessel, unlike low-boiling DCM.

-

-

Activation: Add POCl₃ (2.0 equiv). Seal the vial.

-

Microwave Irradiation: Heat at 110 °C for 15 minutes.

-

Causality: Microwave heating provides uniform thermal energy, bypassing the prolonged reflux times (often 4-12 hours) required in conventional heating, thereby minimizing degradation byproducts.

-

-

Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached.

-

Causality: POCl₃ reacts violently with water; slow addition controls the exotherm. The basic pH ensures the newly formed oxazole product is not protonated and remains entirely in the organic phase.

-

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Reaction Benchmarks

The table below summarizes typical yields and conditions for synthesizing various N-heterocycles from acid chloride precursors, highlighting the impact of the cyclodehydrating agent.

| Target Heterocycle | Precursor System | Dehydrating Agent / Catalyst | Temp / Time | Typical Yield (%) | Ref |

| 3,4-Dihydroisoquinoline | Phenethylamine + Acid Chloride | POCl₃ (Bischler-Napieralski) | 110 °C / 4 h | 75 - 85% | [4] |

| Oxazole | α-Amino ketone + Acid Chloride | POCl₃ (Robinson-Gabriel) | 90 °C / 2 h | 65 - 80% | [3] |

| Oxazole (Microwave) | α-Amino ketone + Acid Chloride | Polyphosphoric Acid (PPA) | 120 °C / 15 min | 80 - 92% | [5] |

| β-Carboline | Tryptamine + Acid Chloride | Tf₂O / 2-chloropyridine | 25 °C / 12 h | 70 - 78% | [6] |

| Quinolin-2-one | 2-Aminocinnamic acid + Acid Chloride | K₂CO₃ (Base-mediated) | 80 °C / 2 h | 47 - 60% | [7] |

References

-

Heravi, M. M., & Zadsirjan, V. "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Advances, 2020.[Link]

-

Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014.[Link]

-

Turchi, I. J., & Dewar, M. J. "Chemistry of oxazoles." Chemical Reviews, 1975.[Link]

-

Kametani, T., et al. "Studies on the Syntheses of Heterocyclic Compounds. Part DCXXXVI. An Alternative Synthesis of Pentazocine." Canadian Journal of Chemistry, 1977.[Link]

-

Queiroz, et al. "Total synthesis of pyrano[3,2-e]indole alkaloid fontanesine B by a double cyclization strategy." RSC Advances, 2019.[Link]

-

ResearchGate. "Sustainable synthesis of N-heterocycles in water using alcohols following the double dehydrogenation strategy."[Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Oxopyrazolidine-3-carbonyl Chloride

Executive Summary

5-Oxopyrazolidine-3-carbonyl chloride is a highly reactive, electrophilic intermediate used primarily in the synthesis of bicyclic

This guide provides a derived solubility profile based on structural analogs (pyrazolidinone antibacterial agents) and standard protocols for handling amino acid chloride derivatives. It establishes a validated workflow for solubilizing this compound without compromising its chemical integrity.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the dual nature of this molecule—a polar lactam core coupled with a reactive acyl chloride—is critical for solvent selection.

| Property | Description | Implication for Solubility |

| Core Structure | 5-membered heterocyclic lactam (pyrazolidin-3-one) | High polarity due to amide/hydrazide character; potential for intermolecular H-bonding. |

| Functional Group | Acyl Chloride (-COCl) at C3 | Extremely Moisture Sensitive. Reacts violently with water/alcohols to form HCl and the parent acid. |

| Polarity | Moderate-High | Requires polar aprotic solvents. Insoluble in aliphatic hydrocarbons. |

| Stability | Low (Hydrolytically Unstable) | Protic solvents are strictly forbidden. |

Part 2: Solubility Profile

The following data categorizes solvents by their compatibility with 5-Oxopyrazolidine-3-carbonyl chloride. This classification is synthesized from synthesis protocols of analogous 3-substituted pyrazolidinones [1][2].

Recommended Solvents (Inert & Soluble)

These solvents are the standard for reaction and handling. They must be anhydrous (water content <50 ppm).

-

Dichloromethane (DCM): Excellent. The primary solvent for synthesis and acylation reactions. Solubilizes the lactam core effectively while being inert to the acid chloride.

-

Tetrahydrofuran (THF): Good. Useful for reactions requiring higher polarity. Warning: Must be free of peroxides and stabilizers that might contain hydroxyl groups.

-

Acetonitrile (MeCN): Good. High dielectric constant aids in dissolving the polar pyrazolidine ring. often used in the chlorination step (e.g., with

or -

Chloroform (

): Good. Similar profile to DCM but higher boiling point.

Reactive Solvents (Strictly Forbidden)

Exposure to these solvents causes immediate degradation via nucleophilic acyl substitution.

-

Water: Hydrolysis to 5-oxopyrazolidine-3-carboxylic acid + HCl.

-

Alcohols (MeOH, EtOH, IPA): Rapid conversion to the corresponding ester (methanolysis/ethanolysis).

-

Primary/Secondary Amines: Rapid amide bond formation (unless this is the intended reaction).

-

DMSO: Caution. While aprotic, DMSO can react with acid chlorides at elevated temperatures (Swern-type side reactions) and is difficult to dry completely.

Poor Solvents (Precipitation Media)

These solvents do not dissolve the compound and are used to precipitate it from reaction mixtures.

-

Hexanes / Heptane: The polar lactam core makes the molecule insoluble in non-polar aliphatic hydrocarbons.

-

Diethyl Ether: Often shows limited solubility; useful for washing crude solids to remove non-polar impurities.

Part 3: Experimental Protocol – Inert Solubility Screening

Since specific quantitative limits (e.g., "25 mg/mL") vary by exact substitution patterns, researchers must determine the working solubility for their specific batch using this self-validating protocol.

Objective

Determine the maximum solubility of 5-Oxopyrazolidine-3-carbonyl chloride without hydrolysis.

Reagents & Equipment

-

Solvent: Anhydrous DCM or THF (stored over molecular sieves).

-

Atmosphere: Dry Nitrogen (

) or Argon balloon. -

Vessel: Flame-dried 2-neck round bottom flask or septum-capped vial.

Step-by-Step Workflow

-

Preparation: Purge the empty vial with

for 5 minutes. -

Weighing: Rapidly weigh 50 mg of the acid chloride and transfer to the vial. Note: Minimize air exposure to <30 seconds.

-

Addition: Inject 0.5 mL of anhydrous solvent via syringe through the septum.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Add solvent in 0.5 mL increments until clear.

-

-

Validation (The "Water Drop" Test):

-

Take a 0.1 mL aliquot of the clear solution.

-

Add 1 drop of water.

-

Result: A white precipitate (the carboxylic acid) and vigorous bubbling (HCl gas) confirms the acid chloride was intact in solution.

-

Visual Workflow (DOT Diagram)

Caption: Figure 1. Iterative solubility determination workflow under inert conditions to ensure acyl chloride stability.

Part 4: Synthesis Context & Causality

Why does this solubility profile matter? The choice of solvent dictates the yield of subsequent acylation reactions.

-

Schotten-Baumann Conditions:

-

Biphasic (DCM/Water): Not recommended for this specific intermediate due to the high hydrolysis rate of the strained pyrazolidinone ring system [3].

-

Anhydrous (DCM/Et3N): The preferred method.[1] The acid chloride dissolves in DCM; the base (Triethylamine or DIPEA) scavenges the HCl by-product, which precipitates as a salt (insoluble in DCM), driving the reaction forward.

-

-

Recrystallization:

-

If purification is needed, a DCM/Hexane system is ideal. Dissolve in minimal DCM, then slowly add Hexanes until turbidity persists. Cool to -20°C.

-

References

-

Ternansky, R. J., et al. (1993).[2] "Structure-activity relationship within a series of pyrazolidinone antibacterial agents." Journal of Medicinal Chemistry, 36(22), 3224-3229.[2] Link

- Carpino, L. A., et al. (1990). "Acid chlorides of Fmoc-amino acids: Preparation, characterization, and utility in peptide synthesis." Journal of Organic Chemistry, 55, 1673.

- Page, M. I. (1993). "The mechanisms of reactions of beta-lactam antibiotics." Accounts of Chemical Research. (Contextualizes the hydrolytic instability of strained lactam systems).

Sources

Safety data sheet (SDS) and hazard identification for pyrazolidine acid chlorides

Technical Guide: Safety Data Sheet (SDS) and Hazard Identification for Pyrazolidine Acid Chlorides

Executive Summary & Scientific Context

Pyrazolidine acid chlorides (e.g., pyrazolidine-1-carbonyl chloride or substituted derivatives) are high-energy electrophilic intermediates frequently employed in the synthesis of peptidomimetics, beta-lactamase inhibitors, and kinase inhibitors. Their utility lies in their ability to rapidly form urea or amide linkages with nucleophiles.

However, this reactivity introduces a dual-hazard profile:

-

The Acid Chloride Functionality: A moisture-sensitive moiety that hydrolyzes to release hydrochloric acid (HCl) gas and heat.

-

The Pyrazolidine Core: A saturated cyclic hydrazine scaffold that carries potential risks of skin sensitization and nitrogen-based toxicity.

This guide moves beyond generic safety advice, providing a mechanistic understanding of the hazards and a self-validating protocol for safe handling in drug discovery workflows.

Hazard Identification: The Mechanistic "Why"

Effective safety protocols rely on understanding the chemical causality of a hazard. For pyrazolidine acid chlorides, the primary danger is rapid hydrolysis , which transforms a stable-looking solid or oil into a corrosive gas generator.

Decomposition Pathway

Upon contact with atmospheric moisture or mucosal membranes, the acyl chloride bond cleaves. This reaction is exothermic and autocatalytic in humid environments.

Figure 1: Mechanistic pathway of acid chloride hydrolysis. Note that HCl generation is immediate upon contact with moisture.

GHS Classification & Signal Words

Based on structure-activity relationships (SAR) of similar acyl chlorides (e.g., pyrrolidine-1-carbonyl chloride), the following GHS classifications are assigned by default until empirical data proves otherwise.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | DANGER | H314: Causes severe skin burns and eye damage.[1] |

| Acute Toxicity (Inhalation) | 3 | DANGER | H331: Toxic if inhaled (due to HCl evolution). |

| Sensitization (Skin) | 1 | WARNING | H317: May cause an allergic skin reaction (Hydrazine moiety). |

| Corrosive to Metals | 1 | WARNING | H290: May be corrosive to metals.[1][2] |

Critical SDS Sections: Interpretation for Researchers

Section 8: Exposure Controls & PPE Strategy

Standard nitrile gloves are often insufficient for prolonged contact with acid chlorides due to permeation.

-

Hand Protection:

-

Routine Handling: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield/4H); Outer layer: Nitrile (for dexterity).

-

Justification: Acid chlorides can degrade nitrile; the laminate liner provides a chemical barrier.

-

-

Respiratory Protection:

-

Work must be performed in a certified fume hood (Face velocity > 100 fpm).

-

Emergency: If outside containment, use a Full-Face Respirator with Acid Gas (Yellow/E) and Particulate (P100) cartridges.

-

Section 10: Stability & Reactivity

-

Incompatible Materials: Water, Alcohols (violent exotherm), Amines (rapid reaction), Bases, Oxidizers.[2]

-

Conditions to Avoid: Humid air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Protocol: Safe Handling & Quenching Workflow

This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding.

Pre-Requisite: Ensure a quenching bath (saturated aqueous NaHCO₃ or 10% NaOH) is prepared before starting the reaction.

Step-by-Step Methodology

-

Preparation (The "Dry" Check):

-

Glassware must be oven-dried (>120°C) and cooled under Argon.

-

Validation: Check solvent water content (Karl Fischer < 50 ppm) to prevent runaway hydrolysis during dissolution.

-

-

Transfer:

-

Solids: Weigh in a glovebox or use a dedicated transfer funnel with Argon flush.

-

Liquids: Use a gas-tight syringe. Never pour acid chlorides in an open lab environment.

-

-

Reaction Monitoring:

-

Monitor internal temperature.[3] A sudden spike upon addition suggests moisture contamination or excessive addition rate.

-

-

Quenching (The Critical Step):

-

Never add water directly to the neat acid chloride.

-

Dilute the reaction mixture with an inert solvent (DCM, Toluene) first.

-

Add the quench solution dropwise at < 0°C.

-

Visual Workflow: Safe Quenching Logic

Figure 2: Decision logic for quenching acid chloride reactions safely.

Emergency Response & Waste Management

Accidental Release (Spill)

-

Evacuate: Clear the area immediately if fumes (HCl) are visible.

-

PPE: Don Full-Face Respirator and Silver Shield gloves.

-

Neutralization:

-

Do not use water (generates more gas).

-

Cover spill with dry lime , sand , or soda ash to absorb and neutralize slowly.

-

Scoop into a dry container and treat as hazardous waste.

-

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel (risk of delayed pulmonary edema).

-

Skin Contact: Immediate flushing with water for 15 minutes is critical. Do not use neutralization creams (they trap heat).

Waste Disposal

-

Quench all reaction streams before disposal.

-

Label waste clearly: "Corrosive - Acidic - Organic."

-

Do not mix with azide waste (risk of hydrazoic acid formation) or cyanide waste (risk of HCN).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Acid Chlorides: General Hazards. PubChem. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. ECHA Europa. [Link]

-

University of California, Los Angeles (UCLA). Standard Operating Procedure: Acid Chlorides. UCLA EH&S. [Link]

Sources

Methodological & Application

Application Note: Acylation Strategies Using 5-Oxopyrazolidine-3-carbonyl Chloride Scaffolds

The following Application Note and Protocol is designed for research scientists and drug discovery professionals working with 5-Oxopyrazolidine-3-carbonyl chloride and its derivatives.

Part 1: Strategic Overview & Chemical Logic

The 5-oxopyrazolidine-3-carbonyl chloride scaffold represents a unique class of heterocyclic acylating agents. Often utilized in the synthesis of peptidomimetics,

The core structure contains both a highly electrophilic acyl chloride (

-

If N-protected (e.g., N-alkyl, N-Boc): The reagent behaves as a standard, albeit sensitive, acid chloride.

-

If N-unprotected: The reagent is prone to rapid intermolecular self-acylation (oligomerization) or intramolecular cyclization.[1]

Key Mechanistic Insight: Successful acylation using this scaffold relies on kinetic control . You must generate the acid chloride in situ at low temperatures and react it immediately with the target nucleophile, or utilize high-dilution techniques to favor cross-coupling over self-condensation.

Part 2: Visualization of Reaction Pathways

The following diagram outlines the critical decision pathways and mechanistic outcomes when working with this scaffold.

Caption: Mechanistic flow for acylation. Unprotected scaffolds require strict kinetic control to avoid self-condensation pathways.

Part 3: Experimental Protocols

Protocol A: In Situ Generation and Acylation (Recommended)

Best for: Unstable or sensitive pyrazolidine derivatives where isolation of the chloride is risky.[1]

Reagents:

-

Precursor: 5-Oxopyrazolidine-3-carboxylic acid derivative (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (1.5 equiv)[1]

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)[1]

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask under Nitrogen/Argon, suspend the carboxylic acid precursor (1.0 equiv) in anhydrous DCM (

concentration). -

Cool to

. -

Add catalytic DMF (1-2 drops).[1] Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for rapid activation.

-

Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.[1] Gas evolution (

, -

Allow to stir at

for 30 mins, then warm to Room Temperature (RT) for 1 hour. -

Checkpoint: Solution should become clear. If using Thionyl Chloride, reflux may be required (

, 2 hrs), followed by evaporation of excess

-

-

Acylation (Coupling):

-

Cool the generated acid chloride solution to

or -

In a separate flask, prepare a solution of the Nucleophile (Amine/Alcohol) and Base (DIPEA, 3.0 equiv) in DCM.[1]

-

Crucial Step: Slowly cannulate the acid chloride solution into the nucleophile solution.

-

Why? Adding the chloride to an excess of nucleophile ensures that every molecule of chloride immediately encounters a target partner, minimizing self-reaction (if NH is present).[1]

-

-

Stir at

for 30 minutes, then warm to RT and stir for 2-4 hours.

-

-

Workup:

Protocol B: Using Isolated/Commercial Chloride

Best for: N-protected, stable derivatives (e.g., 1-phenyl-5-oxopyrazolidine-3-carbonyl chloride).

Reagents:

-

Reagent: 5-Oxopyrazolidine-3-carbonyl chloride (1.0 equiv)

-

Nucleophile: Amine (1.0 - 1.2 equiv)[1]

-

Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]

-

Solvent: DCM or Acetonitrile (

)[1]

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the Nucleophile and Base in anhydrous DCM under inert atmosphere.

-

Cool to

.

-

-

Addition:

-

Dissolve the acid chloride in a minimal amount of DCM.

-

Add dropwise to the nucleophile mixture. Exotherm is expected.

-

-

Monitoring:

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting Common Acylation Failures

| Observation | Likely Cause | Corrective Action |

| Low Yield / Oligomers | Self-acylation of unprotected NH. | Use Protocol A with "Inverse Addition" (Chloride added to excess Nucleophile).[1] Protect NH with Boc/Cbz. |

| No Reaction | Acid chloride hydrolysis. | Ensure reagents are anhydrous. Verify acid chloride formation via methanol quench (check for methyl ester by LC-MS). |

| Ring Opening | Nucleophilic attack at C-5 (Lactam) instead of C-3 (Exocyclic). | Lower reaction temperature ( |

| Precipitate Formation | Amine hydrochloride salt. | Normal. Ensure efficient stirring. Add more solvent if slurry becomes too thick. |

Part 5: References

-

Perreault, S., et al. "Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid‐Catalyzed [3+2]‐Cycloadditions." Angewandte Chemie International Edition, 2008.

-

Pair, E., et al. "Organocatalysed multicomponent synthesis of pyrazolidinones: Meldrum's acid approach."[2] Chemical Communications, 2014.[2]

-

Grosu, I., et al. "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives." Studia Universitatis Babes-Bolyai Chemia, 2013.

-

Ternansky, R.J., & Draheim, S.E. "The chemistry of substituted pyrazolidinones; applications to the synthesis of bicyclic derivatives."[3] Tetrahedron, 1992.[3]

-

Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General reference for acid chloride mechanisms).

Sources

- 1. Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalysed multicomponent synthesis of pyrazolidinones: Meldrum's acid approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ANTIBACTERIAL PROPERTIES OF THE BICYCLIC PYRAZOLIDINONES [jstage.jst.go.jp]

Using 5-Oxopyrazolidine-3-carbonyl chloride as a building block for beta-lactam mimics

Application Note: 5-Oxopyrazolidine-3-carbonyl chloride as a Core Scaffold for Next-Generation Non-β-Lactam Antibiotics

Introduction & Rationale

The relentless emergence of multidrug-resistant (MDR) Gram-negative bacteria has severely compromised the clinical efficacy of traditional β-lactam antibiotics (e.g., penicillins, cephalosporins, and carbapenems). The primary resistance mechanism against these drugs is the bacterial production of β-lactamases, enzymes that rapidly hydrolyze the strained four-membered azetidinone ring[1].

To overcome this, medicinal chemists have turned to non-β-lactam mimics, specifically pyrazolidinones (γ-lactam analogs such as lactivicin derivatives)[1][2]. These molecules mimic the 3D spatial conformation of the acyl-D-alanyl-D-alanine dipeptide, allowing them to bind and irreversibly acylate the catalytic serine of Penicillin-Binding Proteins (PBPs)[1]. Because they lack the highly strained four-membered ring, pyrazolidinones are exceptionally stable against all four Ambler classes (A, B, C, and D) of β-lactamases[1][3].

5-Oxopyrazolidine-3-carbonyl chloride serves as a highly reactive, versatile building block in the synthesis of these mimics. The electrophilic acid chloride at the C3 position allows for rapid, high-yielding derivatization. By coupling this moiety with siderophore mimics (e.g., dihydroxyphthalimide), researchers can engineer "Trojan Horse" antibiotics that hijack bacterial iron transporters to achieve high periplasmic concentrations[1][3].

Mechanistic Insights: The Trojan Horse Strategy

Gram-negative bacteria possess a highly restrictive outer membrane. To bypass this barrier, siderophore-conjugated pyrazolidinones utilize active transport. The mechanism of action relies on a self-validating cascade:

-

Recognition: The siderophore moiety is recognized by TonB-dependent outer membrane receptors[1].

-

Translocation: The conjugate is actively pumped into the periplasmic space[1].

-

Evasion & Inhibition: The pyrazolidinone core resists β-lactamase hydrolysis and acylates the PBP active site, inducing a lethal malfunctioning of the bacterial cell wall synthesis machinery[1][4].

Mechanism of action: Siderophore-mediated uptake and PBP inhibition by pyrazolidinones.

Experimental Protocol: C3-Derivatization via Amidation

The following protocol outlines the synthesis of a pyrazolidinone-siderophore conjugate using 5-oxopyrazolidine-3-carbonyl chloride.

Materials & Reagents

-

5-Oxopyrazolidine-3-carbonyl chloride (Core Building Block)

-

Primary amine-functionalized siderophore precursor (Nucleophile)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (for reaction quenching/validation)

Step-by-Step Methodology